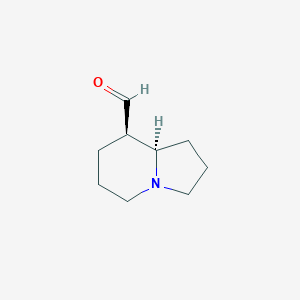
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde is not fully understood and requires further investigation. However, it is believed that the compound inhibits the activity of enzymes by binding to their active sites, thereby preventing the breakdown of neurotransmitters and other important molecules.
Effets Biochimiques Et Physiologiques
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde in lab experiments is its high yield and enantioselectivity during synthesis. It is also a versatile compound that can be easily modified to produce derivatives with different properties. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar properties.
Orientations Futures
There are several future directions for the research on (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde. One of the most promising directions is its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Further research is required to understand the mechanism of action and optimize its properties for drug development. Another direction is its potential as a tool for studying enzyme activity and inhibition. Its inhibitory activity against various enzymes makes it a valuable tool for studying their mechanisms of action. Finally, its antioxidant and anti-inflammatory properties make it a promising compound for developing new therapies for various diseases associated with oxidative stress and inflammation.
Méthodes De Synthèse
The synthesis method of (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde involves the reaction of 3,4-dihydro-2H-pyran with a chiral imine derived from (R)-phenylglycinol. The reaction takes place in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, and yields the desired product in good yield and enantioselectivity.
Applications De Recherche Scientifique
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has shown inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also exhibited anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
154820-12-9 |
|---|---|
Nom du produit |
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde |
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h7-9H,1-6H2/t8-,9+/m0/s1 |
Clé InChI |
WHOJTBOIVKGOTN-DTWKUNHWSA-N |
SMILES isomérique |
C1C[C@H]([C@H]2CCCN2C1)C=O |
SMILES |
C1CC(C2CCCN2C1)C=O |
SMILES canonique |
C1CC(C2CCCN2C1)C=O |
Synonymes |
8-Indolizinecarboxaldehyde, octahydro-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





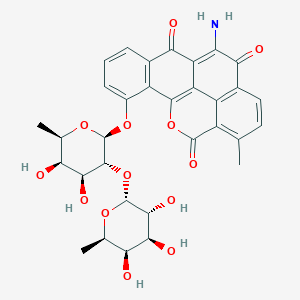
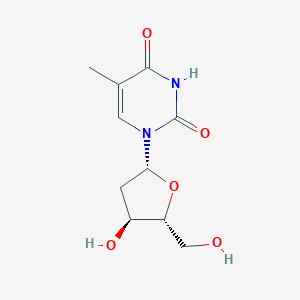
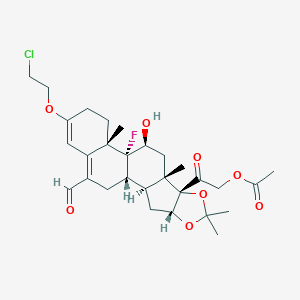
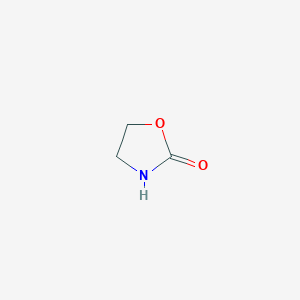
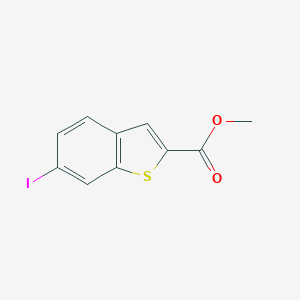
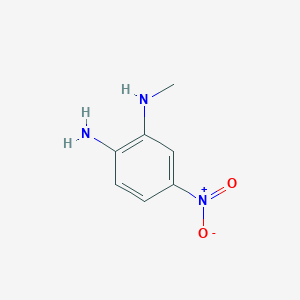
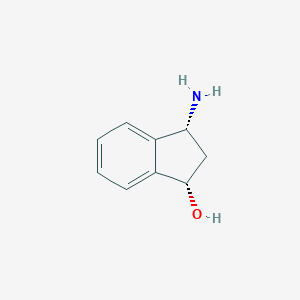
![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
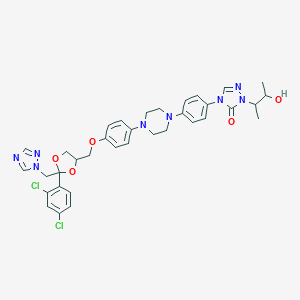
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)